molecular formula C18H26N4O B4758774 N-[1-ethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]butanamide

N-[1-ethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]butanamide

Cat. No. B4758774
M. Wt: 314.4 g/mol
InChI Key: WFNBWGOWLRADSR-UHFFFAOYSA-N
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Description

N-[1-ethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]butanamide, also known as EBIO, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-[1-ethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]butanamide involves the activation of SK channels, which leads to an increase in the outward K+ current and hyperpolarization of the cell membrane. This results in a decrease in neuronal excitability and inhibition of neurotransmitter release. N-[1-ethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]butanamide has also been shown to affect other cellular processes, including the regulation of Ca2+ signaling, the modulation of protein kinase activity, and the regulation of gene expression.
Biochemical and Physiological Effects
N-[1-ethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]butanamide has been shown to have a number of biochemical and physiological effects, including the modulation of synaptic transmission, the regulation of neuronal excitability, and the inhibition of cell proliferation. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for a range of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[1-ethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]butanamide in lab experiments is its specificity for SK channels, which allows for the selective modulation of these channels without affecting other ion channels. However, N-[1-ethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]butanamide has a relatively short half-life and can be unstable under certain conditions, which can limit its usefulness in certain experimental settings.

Future Directions

There are a number of potential future directions for research on N-[1-ethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]butanamide, including the development of more stable analogs with improved pharmacological properties, the exploration of its potential therapeutic applications in neurological disorders, and the investigation of its effects on other cellular processes beyond ion channel modulation. Additionally, further research is needed to better understand the mechanisms underlying the effects of N-[1-ethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]butanamide and to identify potential side effects or limitations of its use in scientific research.

Scientific Research Applications

N-[1-ethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]butanamide has been used extensively in scientific research, particularly in the field of ion channel modulation. It has been shown to activate the small-conductance Ca2+-activated K+ (SK) channels, which are involved in the regulation of neuronal excitability and synaptic transmission. N-[1-ethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]butanamide has also been shown to affect other ion channels, including the voltage-gated K+ channels, the inwardly rectifying K+ channels, and the transient receptor potential (TRP) channels.

properties

IUPAC Name

N-[1-ethyl-2-(pyrrolidin-1-ylmethyl)benzimidazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O/c1-3-7-18(23)19-14-8-9-16-15(12-14)20-17(22(16)4-2)13-21-10-5-6-11-21/h8-9,12H,3-7,10-11,13H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNBWGOWLRADSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCCC3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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